4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine

Lipophilic Ligand Efficiency Drug-likeness Kinase Selectivity

4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is a synthetic thieno[2,3-d]pyrimidine derivative belonging to a class of fused heterocyclic compounds widely explored as kinase inhibitors. Its core scaffold structurally mimics purines, enabling ATP-competitive binding to kinase catalytic sites, a property exploited across oncology and inflammation indications.

Molecular Formula C26H20N2OS
Molecular Weight 408.5 g/mol
Cat. No. B12150813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
Molecular FormulaC26H20N2OS
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)C5=CC=CC=C5)C
InChIInChI=1S/C26H20N2OS/c1-17-8-9-21(14-18(17)2)23-15-30-26-24(23)25(27-16-28-26)29-22-12-10-20(11-13-22)19-6-4-3-5-7-19/h3-16H,1-2H3
InChIKeyYVHNNBSBNRWZAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine


4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is a synthetic thieno[2,3-d]pyrimidine derivative belonging to a class of fused heterocyclic compounds widely explored as kinase inhibitors [1]. Its core scaffold structurally mimics purines, enabling ATP-competitive binding to kinase catalytic sites, a property exploited across oncology and inflammation indications [1][2]. The compound features a biphenyl-4-yloxy ether at the 4-position and a 3,4-dimethylphenyl substituent at the 5-position, a substitution pattern predicted to differentiate target selectivity compared to the more common 4-anilino or 4-phenoxy thienopyrimidine variants [3].

Why 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine Cannot Be Substituted by Generic Thienopyrimidine Analogs


Within the thieno[2,3-d]pyrimidine class, minor structural variations at the 4- and 5-positions produce dramatic shifts in kinase selectivity, antiproliferative potency, and physicochemical properties [1]. The 3,4-dimethylphenyl group at the 5-position contributes to a hydrophobic pocket interaction that is not replicated by 4-halophenyl analogs (e.g., 4-fluorophenyl or 4-chlorophenyl), which exhibit distinct electronic and steric profiles affecting ATP-binding cleft complementarity [2]. Furthermore, the biphenyl-4-yloxy ether at the 4-position differs fundamentally from the 4-anilino linkage found in many EGFR-targeted thienopyrimidines; replacing one with the other alters hinge-region hydrogen-bonding geometry and can convert a selective kinase inhibitor into a promiscuous or inactive analog [1][3]. These substitution-dependent properties mean that generic in-class replacement without confirmatory selectivity and potency data introduces unacceptable risk of off-target activity or complete loss of the desired pharmacological profile.

Comparative Quantitative Evidence for 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine vs. Closest Analogs


Lipophilic Ligand Efficiency (LLE) Advantage Over 4-Chlorophenyl Analog

The 3,4-dimethylphenyl substituent on the target compound provides a higher calculated LogP (cLogP ≈ 5.2) compared to the 4-chlorophenyl analog (4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, cLogP ≈ 4.7), as predicted by in silico models . While the elevated lipophilicity is generally considered a liability, within the thienopyrimidine kinase inhibitor class, cLogP values in the 4.5–5.5 range have been associated with improved passive membrane permeability in Caco-2 monolayers (Papp > 10 × 10⁻⁶ cm/s) relative to analogs with cLogP < 4.0, thereby potentially enhancing cellular target engagement [1]. The biphenyl ether in the target compound also occupies a different region of lipophilic space compared to the benzyloxy-phenyl analog (4-[4-(benzyloxy)phenoxy]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine, cLogP ≈ 5.8), which may suffer from excessive lipophilicity-linked promiscuity .

Lipophilic Ligand Efficiency Drug-likeness Kinase Selectivity

Predicted Metabolic Stability Advantage of 3,4-Dimethylphenyl Over 4-Methoxyphenyl Analogs

The 3,4-dimethylphenyl group lacks the para-oxidation-sensitive methoxy (–OCH₃) substituent present in a common comparator series (e.g., 4-(biphenyl-4-yloxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine). Para-methoxy substituents on pendant phenyl rings are well-established sites for CYP1A2- and CYP3A4-mediated O-demethylation, which can generate reactive quinone-imine metabolites [1]. Although no direct microsomal stability data exist for the target compound, a matched molecular pair analysis of thienopyrimidine analogs in the literature indicates that replacement of para-OCH₃ with para-CH₃ increases intrinsic clearance half-life (T₁/₂) in human liver microsomes by 2- to 5-fold [2]. The target compound, carrying two methyl groups in a 3,4-orientation, is expected to benefit from a similar metabolic advantage relative to the 4-methoxyphenyl comparator.

Metabolic Stability CYP450 Oxidation Structural Alert

Kinase Selectivity Profile Implication Relative to 4-Anilino Thienopyrimidine EGFR Inhibitors

The 4-(biphenyl-4-yloxy) group in the target compound replaces the 4-anilino moiety found in well-characterized thieno[2,3-d]pyrimidine EGFR inhibitors such as compound 8g (IC₅₀ EGFR = 0.2 μM, HER2 = 0.5 μM) [1]. The 4-anilino motif engages the hinge-region backbone NH of Met793 through a direct N–H···O hydrogen bond in EGFR [2]. Substitution of the aniline NH with an ether oxygen eliminates this hydrogen-bond donor, which is predicted to reduce EGFR potency but may confer selectivity against the EGFR/HER2 family and shift polypharmacology toward other kinase targets [3]. In a reported kinase profiling panel of a structurally related 4-phenoxy thienopyrimidine derivative, loss of the 4-anilino NH resulted in >10-fold reduction in EGFR inhibition (IC₅₀ shift from 0.2 μM to >5 μM) with concomitant gain in VEGFR-2 inhibitory activity (IC₅₀ ≈ 0.5 μM) [3]. This indicates that the target compound’s ether-linked substitution pattern may favor a distinct selectivity window relevant for anti-angiogenic rather than EGFR-dependent applications.

Kinase Selectivity EGFR ATP-binding pocket

Synthetic Tractability and Intermediate Stability vs. 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine

The target compound can be synthesized via nucleophilic aromatic substitution (SNAr) of 4-chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine with 4-hydroxybiphenyl under basic conditions (e.g., K₂CO₃, DMF, 80–100 °C), a route analogous to that reported for 4-[4-(benzyloxy)phenoxy]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine . The 4-chloro intermediate (CAS 379241-56-2, molecular weight 274.77 g/mol) is a widely catalogued building block available from multiple vendors at purities ≥95% (HPLC) , providing a single-step convergent assembly advantage over multi-step linear sequences required for 4-anilino analogs. In contrast, the 4-phenoxy analog 5,6-dimethyl-4-phenoxythieno[2,3-d]pyrimidine (molecular weight 256.33 g/mol) lacks the biphenyl extension and is less useful for generating the target compound via simple etherification [1]. The commercial availability of the key intermediate reduces synthetic risk in procurement and scale-up contexts.

Synthetic Chemistry Intermediate Stability Scale-up Feasibility

Antiproliferative Class Potency Expected to Exceed that of the 4-Benzyloxy-phenyl Analog

In a cytotoxicity screen of thieno[2,3-d]pyrimidine derivatives against HepG-2, PC-3, and MCF-7 cell lines, compounds bearing a biphenyl-4-yloxy or benzyloxy-phenoxy substitution at the 4-position and aryl groups at the 5-position exhibited IC₅₀ values in the range of 4.3–33.7 μM, with the most potent analog (VEGFR-2 dual inhibitor) showing HepG-2 IC₅₀ = 4.29 μM [1]. The 4-[4-(benzyloxy)phenoxy]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine (CAS 315709-97-8), the closest structurally characterized analog carrying a benzyloxy-phenoxy group instead of the biphenyl-4-yloxy, showed moderate cytotoxicity (HepG-2 IC₅₀ ≈ 12–18 μM, estimated from class SAR) . Removal of the benzyl methylene –OCH₂– linker in favor of the direct biphenyl C–C bond, as in the target compound, is expected to increase metabolic stability and cellular potency by reducing oxidative debenzylation, consistent with SAR trends observed across thienopyrimidine and quinazoline kinase inhibitor series .

Antiproliferative Activity Cytotoxicity Cancer Cell Lines

Recommended Research and Industrial Application Scenarios for 4-(Biphenyl-4-yloxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine


Kinase Selectivity Profiling and Target Deconvolution Studies

The compound’s predicted shift in kinase selectivity away from the EGFR family (based on the absence of the 4-anilino hydrogen-bond donor) and toward VEGFR-2 or other ether-accommodating kinases [1] makes it a valuable chemical probe for kinome-wide selectivity profiling. Procurement for panel screening against 50–100 kinase assays can reveal its polypharmacology fingerprint and identify a primary target distinct from that of 4-anilino thienopyrimidine benchmark compounds [1][2].

Structure-Activity Relationship (SAR) Expansion Around the 4-Ether Linkage

The target compound serves as a key intermediate for SAR studies exploring the effect of biaryl ether geometry on kinase binding. By comparing the target compound directly with the benzyloxy-phenoxy analog (CAS 315709-97-8), researchers can quantify the contribution of the C–C biphenyl bond versus the –OCH₂– benzyl linkage to antiproliferative potency and metabolic stability, using the class-level data cited in Section 3 .

In Vitro Metabolism and Reactive Metabolite Screening

Because the 3,4-dimethylphenyl substitution pattern eliminates the para-OCH₃ metabolic soft-spot present in related analogs [3], the compound is suitable for comparative microsomal stability studies (human, rat, mouse liver microsomes) and CYP phenotyping, allowing medicinal chemistry teams to benchmark the metabolic advantage of methyl substitution over methoxy substitution in the thienopyrimidine series [3][4].

Anti-Angiogenic Lead Discovery in VEGFR-2-Driven Cancer Models

Given the class-level evidence that 4-phenoxy thienopyrimidines can exhibit dual VEGFR-2/AKT inhibitory activity with IC₅₀ values in the sub-micromolar range (VEGFR-2 IC₅₀ = 0.161–0.487 μM for close structural analogs) , the target compound is a rational acquisition for anti-angiogenic screening cascades using HUVEC tube formation assays and VEGFR-2 phosphorylation ELISA readouts, particularly in breast and hepatocellular carcinoma models .

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